molecular formula C16H15N3O2 B2805211 2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-50-8

2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide

Cat. No.: B2805211
CAS No.: 483359-50-8
M. Wt: 281.315
InChI Key: UWJODZSHBNFECI-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN), a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-methoxyphenylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by the addition of pyridin-3-ylmethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxyphenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity towards biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
  • 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide
  • 2-cyano-N-(2-methoxyphenyl)-3-(2-thienyl)propanamide

Uniqueness

2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various research and industrial applications.

Properties

IUPAC Name

2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-15-7-3-2-6-14(15)19-16(20)13(10-17)9-12-5-4-8-18-11-12/h2-8,11,13H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJODZSHBNFECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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